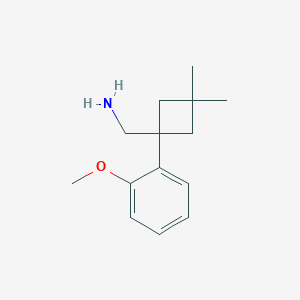![molecular formula C9H14N2S B1466320 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine CAS No. 1248389-97-0](/img/structure/B1466320.png)
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine
Vue d'ensemble
Description
“1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be synthesized through the condensation reaction of primary amines with diols . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Applications De Recherche Scientifique
Medicine: Targeted Drug Delivery
“1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” has potential applications in the field of medicine, particularly in targeted drug delivery systems. The compound’s structure allows for the attachment of specific drug molecules, which can be engineered to target diseased cells, such as cancer cells, more effectively while minimizing the impact on healthy cells .
Agriculture: Pest Control Agents
In agriculture, this compound could be used to develop new pest control agents. Its ability to act as a building block for more complex molecules means it could be synthesized into compounds that target specific agricultural pests without harming crops or beneficial insects .
Material Science: Polymer Synthesis
The thiophene moiety within “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” makes it a candidate for polymer synthesis. Polymers containing thiophene units have applications in electronic devices due to their conductive properties .
Environmental Science: Pollutant Removal
Research in environmental science could leverage this compound in the synthesis of materials designed for pollutant removal. Its structure could help in creating absorbents that capture and remove toxic substances from water or air .
Biochemistry: Enzyme Inhibition
In biochemistry, “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” could be used to study enzyme inhibition. By modifying the compound, researchers can observe how it interacts with specific enzymes, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is disrupted .
Pharmacology: Development of Therapeutics
The compound’s versatility makes it valuable in pharmacology for the development of therapeutics. It could serve as a scaffold for creating new drugs with improved efficacy and reduced side effects, particularly in the treatment of neurological disorders due to its pyrrolidine ring, which is a common feature in many neuroactive drugs .
Analytical Chemistry: Chromatography
“1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine” can be used in analytical chemistry as a standard or a derivative for chromatography. Its unique structure allows it to be used in the calibration of equipment or as a compound that can be readily identified in a mixture .
Chemical Synthesis: Building Block for Complex Molecules
Finally, this compound is a valuable building block in chemical synthesis. Its reactive sites allow for various chemical modifications, making it a versatile precursor for synthesizing a wide range of complex organic molecules with potential applications across multiple scientific disciplines .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence biological activity and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Propriétés
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-1-3-11(6-9)5-8-2-4-12-7-8/h2,4,7,9H,1,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXVWQSBMJCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)



![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)



![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)